molecular formula C10H13NO2 B8776486 N-ethyl-3-methoxybenzamide

N-ethyl-3-methoxybenzamide

Cat. No.: B8776486
M. Wt: 179.22 g/mol
InChI Key: HTGKXUZEDPDFIO-UHFFFAOYSA-N
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Description

N-Ethyl-3-methoxybenzamide (C₁₀H₁₃NO₂) is a substituted benzamide derivative characterized by a methoxy group (-OCH₃) at the 3-position of the benzoyl ring and an ethyl group (-CH₂CH₃) attached to the nitrogen atom. Benzamides are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their versatility in hydrogen bonding, solubility profiles, and capacity to act as directing groups in catalysis .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-ethyl-3-methoxybenzamide

InChI

InChI=1S/C10H13NO2/c1-3-11-10(12)8-5-4-6-9(7-8)13-2/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

HTGKXUZEDPDFIO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-ethyl-3-methoxybenzamide, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents/Modifications Molecular Weight Key Features/Applications References
This compound - Ethyl (-CH₂CH₃) on N; 3-OCH₃ on benzoyl 179.22 (calc.) Potential ligand for catalysis or pharmacology (inferred) N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide - Branched hydroxyalkyl on N; 3-CH₃ on benzoyl Not specified Acts as an N,O-bidentate directing group in metal-catalyzed C–H functionalization
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide - Piperidinyl ethyl on N; 3-I; 4-OCH₃ Not specified Sigma receptor ligand; used in scintigraphy for breast cancer imaging
3-Methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide - Benzoxazolyl group on N; dual 3-OCH₃ 374.39 Heterocyclic modification enhances π-stacking; potential agrochemical use
N-(3-Acetylphenyl)-3-methoxybenzamide - Acetylphenyl on N; 3-OCH₃ 269.3 Increased hydrophobicity; possible kinase inhibitor scaffold
N-(4-Hydroxy-3-methoxybenzyl)benzamide - Hydroxy-methoxybenzyl on N Not specified Enhanced hydrogen bonding; crystallography studies

Key Comparative Insights

Substituent Effects on Reactivity and Binding

  • The ethyl group in this compound likely enhances lipophilicity compared to the hydroxyalkyl group in , which improves solubility but reduces directing-group efficacy in catalysis.
  • Halogenation (e.g., iodine in ) introduces steric bulk and radioimaging utility but reduces metabolic stability.
  • Heterocyclic substituents (e.g., benzoxazolyl in ) increase molecular rigidity and π-π interactions, favoring solid-state packing or target binding.

Pharmacological Applications The piperidinyl-ethyl-iodo analog () demonstrates sigma receptor targeting, suggesting that this compound could be modified for diagnostic or therapeutic roles.

Synthetic Methodologies

  • This compound can likely be synthesized via amide coupling between 3-methoxybenzoic acid derivatives and ethylamine, analogous to methods in .
  • Comparatively, multi-step syntheses (e.g., hydrazide intermediates in ) are required for more complex analogs like benzoxazolyl derivatives.

Physicochemical Properties

  • The methoxy group universally enhances solubility in polar solvents but may reduce membrane permeability compared to methyl or halogen substituents.
  • Molecular weight variations (e.g., 269.3 vs. 374.39) influence bioavailability, with heavier analogs () more suited to agrochemicals than drug design.

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